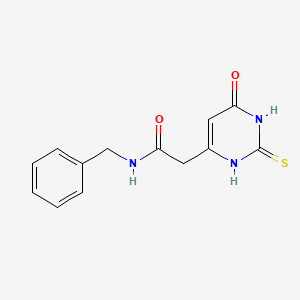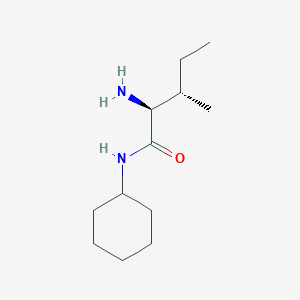![molecular formula C15H24N2O5 B1455202 9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid CAS No. 1357353-26-4](/img/structure/B1455202.png)
9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid
説明
9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid (TBCA) is an organic compound belonging to the class of spiro compounds. It is a colorless, crystalline solid that is soluble in water and alcohols, and has a melting point of approximately 118°C. It is a versatile intermediate for the synthesis of a variety of compounds. TBCA has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
The compound 9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid falls into a broader category of neo fatty (carboxylic) acids, neo alkanes, and their analogs and derivatives. These compounds have been isolated and identified from various sources such as plants, algae, fungi, marine invertebrates, and microorganisms, showcasing a range of biological activities. Their applications span across several industries, including the development of chemicals for pharmaceutical, cosmetic, and agronomic uses due to their antioxidant, anticancer, antimicrobial, and antibacterial properties (Dembitsky, 2006).
Biological Activity and Chemical Synthesis
Carboxylic acids, including derivatives similar to the compound , are known for their diverse biological activities. They play significant roles in various biochemical processes and have been used in the synthesis of bioactive compounds. The structure of these acids influences their antioxidant, antimicrobial, and cytotoxic activities. For instance, modifications in the carboxylic group and the aromatic ring significantly affect these properties, offering a template for designing new drugs and chemical agents with improved efficacy and reduced side effects (Godlewska-Żyłkiewicz et al., 2020).
Industrial and Environmental Applications
In the context of industrial applications, carboxylic acids are utilized in the production of levulinic acid (LEV) from biomass, which is a key building block for synthesizing a variety of value-added chemicals. This approach not only reduces the cost of drug synthesis but also contributes to cleaner reaction processes, highlighting the potential of carboxylic acid derivatives in medicinal chemistry and environmental sustainability efforts (Zhang et al., 2021).
Challenges and Future Directions
While the applications of carboxylic acid derivatives are vast, challenges remain in understanding their complete environmental impact, particularly concerning their persistence and bioaccumulation potential. Studies have emphasized the need for further research to fully characterize the behavior of these compounds in natural systems and their long-term effects on human health and ecosystems. Developing novel compounds with lower toxicity profiles and understanding the intricate balance between beneficial uses and potential environmental risks are critical areas for future investigation (Conder et al., 2008).
特性
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)22-13(21)17-6-4-15(5-7-17)8-11(18)16-9-10(15)12(19)20/h10H,4-9H2,1-3H3,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPMTTNDESLAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



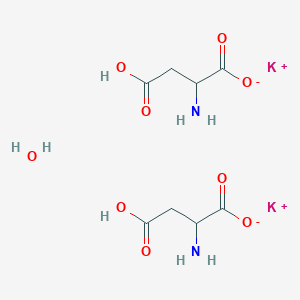
![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride](/img/structure/B1455124.png)
![Methyl 3-[(6-aminohexyl)carbamoyl]benzoate](/img/structure/B1455126.png)
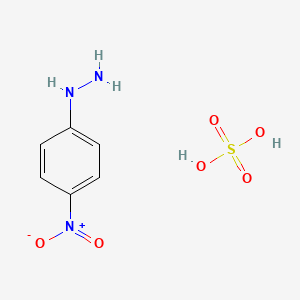

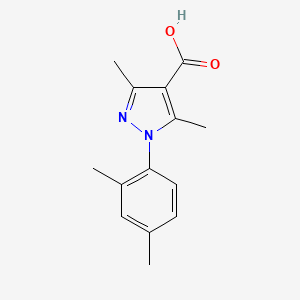
![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)
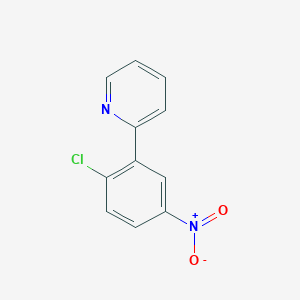
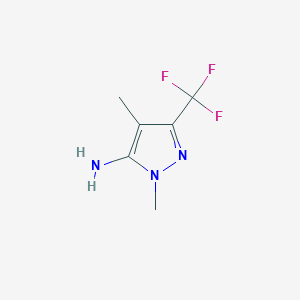
![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)
